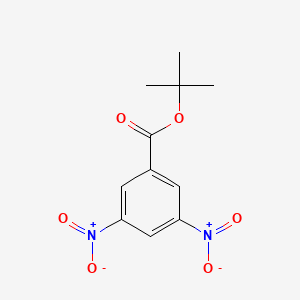

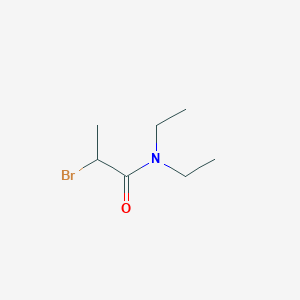

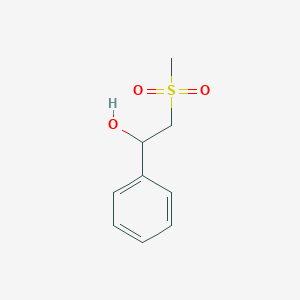

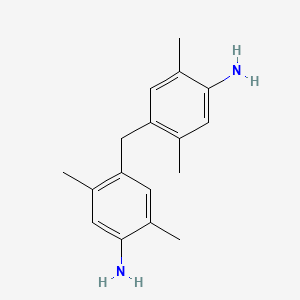

![molecular formula C11H10O2 B1266627 Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione CAS No. 2958-72-7](/img/structure/B1266627.png)

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione

Overview

Description

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It has been used in the synthesis of 8,11-dihydroxy-pentacyclo[54002,603,1005,9]undecane-8,11-lactam by reacting with aqueous sodium cyanide .

Result of Action

It has been used in the synthesis of other compounds , but the specific effects of its action require further investigation.

Biochemical Analysis

Biochemical Properties

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sulphated zirconia and hydrotalcite catalysts in microwave-assisted reactions . These interactions are crucial for the functionalization reactions of the compound, which can lead to the formation of derivatives with potential biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit neuroprotective abilities, indicating its potential impact on neuronal cells . The compound’s interaction with cellular components can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with Lewis acid catalysts can result in polycyclic rearrangements, which are essential for its biochemical activity . These binding interactions and subsequent biochemical changes are critical for understanding the compound’s role in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes various transformations under different conditions, which can affect its biochemical properties and interactions . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. The compound’s role in these pathways can influence metabolic flux and metabolite levels, which are critical for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its biochemical activity and function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .

Properties

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUFOKOJVXNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C5C2C(=O)C3C4C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952063 | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-72-7 | |

| Record name | Pentacyclo(5.4.0.02,6.03,10.05,9)undecan-8,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of PCU is C11H10O2, and its molecular weight is 174.19 g/mol. []

A: Yes, researchers have reported 1H and 13C NMR data for PCU and its derivatives. These data are valuable for structural characterization and analysis. []

ANone: PCU has been utilized in various chemical transformations, including:

- Cyanosilylation: PCU can undergo cyanosilylation reactions using catalysts like Mg/Al hydrotalcite, which can be further enhanced by microwave irradiation. []

- Reformatsky Reactions: High-intensity ultrasound (HIU) can promote Reformatsky reactions of PCU with ethyl bromoacetate and ethyl difluorobromoacetate in the presence of zinc and iodine. This leads to the formation of hemiacetal derivatives. []

- Nucleophilic Addition: PCU readily reacts with nucleophiles such as dimethoxycarbene (DMC). This reaction offers a convenient route for preparing α-hydroxycarboxylic acid esters. The addition of DMC to PCU proceeds stereoselectively, favoring the exo-face. []

- Baeyer-Villiger Oxidation: PCU can undergo Baeyer-Villiger oxidation with m-chloroperbenzoic acid, yielding both mono- and dilactone derivatives depending on the stoichiometry of the reactants. []

- Reductive Amination: PCU can undergo reductive amination reactions, a common strategy for synthesizing amines from ketones. []

A: Yes, exposure of certain PCU derivatives to Lewis acids like boron trifluoride diethyl ether triggers a unique rearrangement. This leads to the formation of the novel pentacyclo[5.4.0.02,6.03,10.04,8]undecane ring system. []

A: The rigid, cage-like structure of PCU significantly influences the stereochemical outcome of reactions. For instance, nucleophilic additions, like the addition of trifluoromethanide or dimethoxycarbene, occur predominantly from the less hindered exo-face of the molecule. [, ]

A: Yes, enantioselective synthesis of amino acids has been explored using chiral PCU derivatives as starting materials. []

A: Yes, researchers have investigated the use of Horse Liver Alcohol Dehydrogenase (HLADH) for the enantioselective reduction of PCU. This enzymatic approach provides access to optically active PCU derivatives, including a key intermediate for the synthesis of (+)-D3-trishomocuban-4-ol. []

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d) level of theory have been employed to investigate the structural and electronic properties of PCU, its derivatives, and their protonated forms. These studies provided insights into the influence of carbonyl groups on the stability of the molecules. []

A: Yes, researchers have developed a novel method for bridging the 8,11-positions of PCU and related diketones, leading to the formation of substituted hexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecanes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

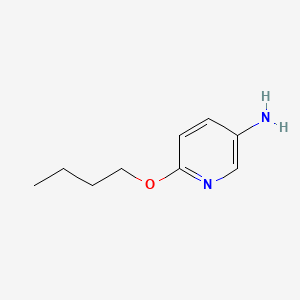

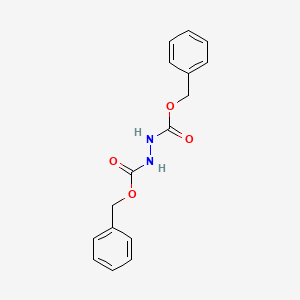

![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)